molecular formula C7H13NO B8020273 2-Methylcyclohexanone oxime

2-Methylcyclohexanone oxime

Cat. No.: B8020273
M. Wt: 127.18 g/mol
InChI Key: MDIFHVYPHRHKLB-BQYQJAHWSA-N
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Description

2-Methylcyclohexanone oxime is a useful research compound. Its molecular formula is C7H13NO and its molecular weight is 127.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(NE)-N-(2-methylcyclohexylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-6-4-2-3-5-7(6)8-9/h6,9H,2-5H2,1H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDIFHVYPHRHKLB-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1CCCC/C1=N\O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1122-26-5
Record name Cyclohexanone, 2-methyl-, oxime
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122265
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

2-Methylcyclohexanone oxime CAS number 1122-26-5 data

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Methylcyclohexanone Oxime (CAS: 1122-26-5)

Introduction and Molecular Architecture

This compound (CAS Number: 1122-26-5) is a derivative of cyclohexanone, an important class of organic compounds. It is characterized by a six-membered saturated carbon ring with a methyl substituent at the 2-position and an oxime functional group (=N-OH) at the 1-position.[1] This structure leads to the possibility of stereoisomerism, specifically geometric isomerism (E/Z) around the carbon-nitrogen double bond, which significantly influences its reactivity and physical properties.

The compound's molecular formula is C₇H₁₃NO, and it has a molecular weight of 127.18 g/mol .[1][2] Its IUPAC name is (NZ)-N-(2-methylcyclohexylidene)hydroxylamine.[2] Nuclear magnetic resonance (NMR) studies have been crucial in elucidating its conformational preferences, indicating that the compound predominantly exists in the (E) configuration where the 2-methyl substituent preferentially occupies the axial position.[1] This preference is attributed to stabilizing orbital interactions.[1]

Physicochemical and Spectroscopic Profile

The physical and chemical properties of this compound are summarized below, providing essential data for laboratory and industrial applications.

Table 1: Physicochemical Properties
PropertyValueReference
CAS Number 1122-26-5[1]
Molecular Formula C₇H₁₃NO[1][2]
Molecular Weight 127.18 g/mol [1][2]
Boiling Point 218.1°C at 760 mmHg[3]
Density 1.08 g/cm³[3]
Flash Point 117.5°C[3]
Polar Surface Area 32.59 Ų[1][2]
LogP ~2.0[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 2[1]
Spectroscopic Characterization
  • Infrared (IR) Spectroscopy: A key diagnostic feature in the IR spectrum of an oxime is the sharp ν(N–O) stretching band, which typically appears near 1640 cm⁻¹.[1] This confirms the presence of the oxime functional group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are vital for structural confirmation and stereochemical analysis. The oxime proton (N-OH) is a characteristic signal, often resonating at a downfield chemical shift (typically around δ 8–9 ppm).[1] ¹³C NMR data has been used extensively to investigate the conformational equilibrium of this molecule.[2][4]

  • Mass Spectrometry: Mass spectrometry provides information on the molecular weight and fragmentation pattern, confirming the compound's identity.

Synthesis: The Oximation Reaction

The primary and most direct method for synthesizing this compound is through the oximation of its corresponding ketone, 2-methylcyclohexanone. This is a classic condensation reaction with hydroxylamine.

Causality Behind Experimental Choices

The reaction is typically catalyzed by an acid or base and is pH-dependent.[5] The choice of solvent and catalyst is critical for optimizing yield and controlling stereoselectivity. The steric hindrance from the methyl group at the 2-position can influence the ratio of Z/E isomers formed, necessitating precise stoichiometric control of the hydroxylamine reagent.[1] While the reaction can be performed by refluxing in an alcoholic solution with hydroxylamine hydrochloride and a base,[5] more specific catalysts like trialkyloxonium salts can achieve high yields (e.g., 96%) at lower temperatures (0°C), minimizing side reactions that may occur at elevated temperatures.[1]

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on classical oximation methods.

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methylcyclohexanone (1.0 eq) in ethanol.

  • Hydroxylamine Solution: In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.1 eq) and a suitable base such as sodium acetate or potassium hydroxide (1.1 eq) in water.

  • Reaction Initiation: Add the aqueous hydroxylamine solution to the ethanolic solution of 2-methylcyclohexanone.

  • Reaction Conditions: Gently heat the mixture to reflux and maintain for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure. The remaining aqueous solution is then extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_purification Work-up & Purification Ketone 2-Methylcyclohexanone Reaction Oximation Reaction (Ethanol, Base, Reflux) Ketone->Reaction Hydroxylamine Hydroxylamine (H₂NOH) Hydroxylamine->Reaction Workup Extraction & Washing Reaction->Workup Purify Recrystallization / Chromatography Workup->Purify Product This compound Purify->Product

Caption: General workflow for the synthesis of this compound.

Key Chemical Reaction: The Beckmann Rearrangement

The most significant reaction of ketoximes, including this compound, is the Beckmann rearrangement.[6] This acid-catalyzed reaction transforms the oxime into a substituted amide, specifically a lactam in the case of cyclic oximes.[7] This reaction is of immense industrial importance, as the rearrangement of the parent compound, cyclohexanone oxime, is the cornerstone of Nylon 6 production, yielding ε-caprolactam.[6][7][8]

Mechanism and Stereospecificity

The Beckmann rearrangement is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water).[9] The key step involves a stereospecific 1,2-alkyl shift, where the group anti-periplanar to the leaving group migrates to the electron-deficient nitrogen atom.[7] This concerted migration and departure of the leaving group results in a nitrilium ion intermediate, which is then attacked by water to form an amide after tautomerization.

For this compound, two different lactam products are possible depending on which alkyl group (the more substituted C-2 or the less substituted C-6) migrates. The stereochemistry of the starting oxime (E or Z isomer) dictates the product. The group anti to the hydroxyl group is the one that migrates. This high degree of stereospecificity is a powerful tool in synthetic organic chemistry.

Beckmann Rearrangement Mechanism Diagram

BeckmannRearrangement Start This compound Protonation Protonation of OH (Acid Catalyst, H⁺) Start->Protonation 1 Intermediate1 Protonated Oxime (Good Leaving Group, -OH₂⁺) Protonation->Intermediate1 Migration 1,2-Alkyl Shift (Anti-group migrates) Intermediate1->Migration 2. Rate-determining step Nitrilium Nitrilium Ion Intermediate Migration->Nitrilium Hydration Nucleophilic attack by H₂O Nitrilium->Hydration 3 Intermediate2 Imino-alcohol Hydration->Intermediate2 Tautomerization Tautomerization Intermediate2->Tautomerization 4 Product Substituted Caprolactam Tautomerization->Product

Caption: Key steps in the Beckmann rearrangement of this compound.

Applications in Research and Drug Development

While the parent cyclohexanone oxime is a bulk chemical intermediate,[10] this compound and its derivatives serve as valuable precursors in more specialized fields.

  • Polymer Chemistry: As a substituted derivative, it can be used to synthesize modified caprolactams. Polymerization of these monomers would lead to substituted nylons with altered physical properties such as melting point, solubility, and mechanical strength.

  • Medicinal Chemistry: Oximes are a class of compounds with diverse biological activities.[5] They are notably employed as reactivators of acetylcholinesterase, an enzyme inhibited by organophosphate nerve agents and pesticides.[1] this compound can serve as a scaffold or starting material for the synthesis of novel cholinesterase reactivators.[1] Additionally, various oxime derivatives have demonstrated antimicrobial and antifungal properties, making them interesting candidates in the development of new therapeutic agents.[1][5]

Safety and Handling

Although detailed GHS classification is not consistently available, general safety precautions for handling oximes should be strictly followed.[3][11] The parent compound, cyclohexanone oxime, is classified as harmful if swallowed.[12]

Mandatory Safety Protocols
  • Personal Protective Equipment (PPE): Always wear nitrile gloves, a lab coat, and chemical safety goggles when handling the compound.[1]

  • Ventilation: All work should be conducted in a certified chemical fume hood to prevent inhalation of any potential vapors or dust.[1][13]

  • Handling: Avoid formation of dust and aerosols.[13] Do not eat, drink, or smoke in the laboratory.[12] Wash hands thoroughly after handling.[12]

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[14] Keep away from strong oxidizing agents.[14]

  • First Aid:

    • If Inhaled: Move the person to fresh air.[3]

    • In Case of Skin Contact: Immediately remove contaminated clothing and rinse the skin with plenty of water.

    • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[3]

    • If Swallowed: Rinse mouth with water. Call a poison center or doctor if you feel unwell.[12]

References

  • Wikipedia. Cyclohexanone oxime. [Link]

  • PubChem. (1Z)-2-methylcyclohexanone oxime | C7H13NO | CID 5362692. [Link]

  • YouTube. Cyclohexanone Oxime: Organic Synthesis. [Link]

  • Academic Research Publishing Group. Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism. [Link]

  • Chemsrc. 2-Methyl-cyclohexanone oxime | CAS#:1122-26-5. [Link]

  • ResearchGate. Conformational analysis: Part 37. A 13C and 1H NMR and theoretical investigation of the conformational equilibrium of 2‐methylcyclohexanone oxime and of its O‐methyl ether. [Link]

  • Scribd. Cyclohexanone oxime Synthesis Notes: Application | PDF | Chemical Reactions. [Link]

  • Wikipedia. Beckmann rearrangement. [Link]

  • UCM - GRUPO DE INVESTIGACIÓN INPROQUIMA. Caprolactam production Process. [Link]

  • Master Organic Chemistry. Beckmann Rearrangement. [Link]

  • Google Patents.
  • ACS Publications. Beckmann Rearrangement of Oximes under Very Mild Conditions | The Journal of Organic Chemistry. [Link]

  • OSTI.gov. FULL PAPER Tandem synthesis of ε-caprolactam from cyclohexanone by an acidified metal-organic framework. [Link]

  • ResearchGate. Beckmann Rearrangement of Cyclohexanone Oxime to ε-Caprolactam in a Modified Catalytic System of Trifluoroacetic Acid. [Link]

  • CPAChem. Safety data sheet. [Link]

  • RSC Publishing. Beckmann rearrangement reaction of cyclohexanone oxime in sub/supercritical water: byproduct and selectivity. [Link]

  • PAN. On the Preparation of Caprolactam from Cyclohexanone and Dinitroethane. [Link]

  • Chemistry LibreTexts. Beckmann Rearrangement. [Link]

Sources

Technical Guide: Solubility Dynamics of 2-Methylcyclohexanone Oxime

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile of 2-methylcyclohexanone oxime, analyzing the thermodynamic drivers distinguishing its behavior in aqueous versus ethanolic media.

Water vs. Ethanol: Thermodynamic Drivers & Process Implications

Executive Summary

In drug development and polymer synthesis (specifically Nylon-6 precursors), the solubility of oxime intermediates dictates process efficiency. This compound exhibits a binary solubility profile: it is practically insoluble in water but highly soluble in ethanol .

This guide dissects the molecular mechanisms driving this contrast. While the oxime moiety (


) is polar and capable of hydrogen bonding, the hydrophobic bulk of the methyl-substituted cyclohexane ring dominates the molecule's interaction with water, leading to a high energetic penalty for solvation. Conversely, ethanol acts as an amphiphilic mediator, accommodating the hydrophobic ring while stabilizing the polar head group.
Molecular Architecture & Physicochemical Basis

To understand the solubility data, we must first analyze the solute's structure-property relationships (SPR).

FeatureChemical CharacteristicImpact on Solubility
Core Scaffold Cyclohexane Ring (

)
Highly lipophilic; induces hydrophobic effect in water.
Functional Group Oxime (

)
Polar; H-bond donor (OH) and acceptor (N, O).
Substituent 2-Methyl Group (

)
Increases lipophilicity (

) and steric bulk compared to parent cyclohexanone oxime.

The "Methyl Effect": The addition of a methyl group at the C2 position breaks the symmetry of the parent cyclohexanone oxime and increases the partition coefficient (


).
  • Cyclohexanone Oxime: ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    
    
  • This compound:

    
    
    This shift further depresses water solubility compared to the non-methylated parent, making ethanol (or similar organic solvents) strictly necessary for homogeneous phase reactions.
    
Solubility Thermodynamics: The Mechanism

The solubility difference is not merely "like dissolves like"; it is a competition between Enthalpy of Solvation (


)  and Entropy of Mixing (

)
.
A. In Water (The Hydrophobic Effect)
  • Mechanism: Water molecules form a highly ordered, hydrogen-bonded network. When this compound is introduced, the water molecules must reorganize around the hydrophobic methyl-cyclohexyl ring to maintain their H-bond network.

  • Thermodynamics: This reorganization creates a "cage" (clathrate-like structure). This ordering significantly decreases entropy (

    
    ). Although the oxime head group can H-bond with water (
    
    
    
    ), it is insufficient to overcome the entropic penalty of the hydrophobic ring.
  • Result:

    
     (Non-spontaneous dissolution). Phase separation occurs.
    
B. In Ethanol (Amphiphilic Solvation)
  • Mechanism: Ethanol (

    
    ) contains both a lipophilic ethyl group and a hydrophilic hydroxyl group.
    
  • Thermodynamics:

    • Lipophilic Interaction: The ethyl chain of ethanol interacts favorably with the methyl-cyclohexyl ring via van der Waals forces (London dispersion).

    • Polar Interaction: The hydroxyl group of ethanol H-bonds with the oxime moiety.

  • Result: The entropy of mixing is favorable (random distribution), and the enthalpy is favorable (strong solute-solvent interactions).

    
     (Spontaneous dissolution).
    
Visualization: Solvation Dynamics

The following diagram illustrates the competing solvation shells.

SolvationMechanism cluster_0 Aqueous Environment (Insoluble) cluster_1 Ethanolic Environment (Soluble) Water Water Network (Highly Ordered) Water->Water Strong H-Bonds Oxime_W 2-Me-Oxime (Hydrophobic Bulk) Water->Oxime_W Entropic Penalty (Cage Effect) Oxime_E 2-Me-Oxime (Solvated) Oxime_W->Oxime_E Solvent Switch Increases Solubility Ethanol Ethanol (Amphiphilic) Ethanol->Oxime_E Van der Waals (Ring-Alkyl) Ethanol->Oxime_E H-Bonding (OH-Oxime)

Caption: Comparative solvation mechanics. Left: Water molecules form rigid cages around the hydrophobic solute (unfavorable entropy). Right: Ethanol's alkyl tails integrate with the solute's ring, while OH groups bind the oxime head.

Comparative Solubility Profile

The following data summarizes the solubility limits. Note that while specific quantitative curves for the 2-methyl derivative are often proprietary, they can be reliably bracketed by the parent compound data and


 shifts.
SolventSolubility StatusEstimated Limit (

)
Primary Interaction Force
Water Insoluble

Hydrophobic Exclusion (Entropic penalty)
Ethanol Soluble

Dipole-Dipole + Dispersion Forces
Diethyl Ether Soluble HighDispersion Forces
Hexane Moderately Soluble ModerateDispersion Forces (Polar head group destabilizes)

Process Note: In the synthesis of this compound (via hydroxylamine + 2-methylcyclohexanone), the product often precipitates out of the aqueous reaction mixture as a white solid/oil, facilitating easy isolation via filtration or extraction into an organic solvent like ethanol or toluene.

Experimental Protocol: Solubility Determination

For drug development applications requiring precise solubility values (e.g., for formulation or recrystallization), use the following Shake-Flask Method with HPLC Quantitation .

Workflow Diagram

ExperimentalProtocol Start Start: Excess Solute (Solid 2-Me-Oxime) Mix Equilibration (Shake Flask, 24-48h, 25°C) Start->Mix Add Solvent Filter Phase Separation (0.45 µm Syringe Filter) Mix->Filter Saturated Solution Dilute Dilution (Mobile Phase) Filter->Dilute Prevent Precipitation Analyze Quantification (HPLC-UV @ 210-220 nm) Dilute->Analyze Data Calculate Solubility (mg/mL) Analyze->Data

Caption: Standardized workflow for determining thermodynamic solubility. Critical step: Filtration must occur at the equilibration temperature to prevent false readings.

Step-by-Step Methodology
  • Preparation: Add excess solid this compound to 10 mL of solvent (Water and Ethanol in separate vials).

  • Equilibration: Agitate at constant temperature (

    
    ) for 24–48 hours to ensure thermodynamic equilibrium.
    
  • Filtration: Filter the supernatant through a 0.45 µm PTFE filter (hydrophobic for ethanol) or PES filter (for water). Crucial: Pre-warm/cool the syringe and filter to the bath temperature to prevent precipitation during filtration.

  • Quantification (HPLC):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse,

      
      ).
      
    • Mobile Phase: Acetonitrile:Water (60:40 v/v).

    • Detection: UV at 210 nm (Oxime

      
       transition).
      
    • Standard: Construct a calibration curve using pure ethanol-dissolved standards.

Application: The Beckmann Rearrangement[2][3][4][5]

The solubility profile is most critical during the Beckmann Rearrangement , where the oxime is converted into a lactam (a precursor for polyamides).

  • In Water: The reaction is inefficient because the acid catalyst (e.g.,

    
    ) is in the aqueous phase, while the oxime remains a solid/oil, leading to poor mass transfer and potential hydrolysis back to the ketone.
    
  • In Ethanol: While solubility is high, ethanol can react with the activated oxime intermediate to form side products (ethyl ethers/esters).

  • Optimal Solvent: Industrial processes often use Liquid

    
     , Oleum , or Acetic Acid . However, for lab-scale research, Ethanol  is excellent for purification (recrystallization) of the oxime prior to rearrangement, leveraging the high temperature coefficient of solubility (highly soluble hot, less soluble cold).
    
References
  • National Toxicology Program. (n.d.). Cyclohexanone Oxime - TOX-50. U.S. Department of Health and Human Services. Retrieved from [Link]

  • PubChem. (2025).[1][2][3] this compound (Compound).[1][2][4] National Library of Medicine. Retrieved from [Link]

  • Lide, D. R. (Ed.).[3][5][6] (1992).[3][5] CRC Handbook of Chemistry and Physics (73rd ed.).[3] CRC Press.[3] (Source for parent cyclohexanone oxime solubility data).

  • Master Organic Chemistry. (2012). Polar Protic vs Polar Aprotic vs Nonpolar Solvents. Retrieved from [Link]

Sources

Biological Activity and Toxicity of Alkyl-Substituted Ketoximes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Alkyl-substituted ketoximes represent a chemical class characterized by the functional group >C=N-OH attached to alkyl chains.[1][2] While historically dominant in industrial applications—most notably Methyl Ethyl Ketoxime (MEKO) as an anti-skinning agent in alkyd paints—this class exhibits a complex biological duality.[1][2] Simple alkyl ketoximes are associated with distinct toxicological risks, primarily hematotoxicity (methemoglobinemia) and nongenotoxic carcinogenicity.[2] Conversely, complex alkyl- and aryl-substituted ketoximes are emerging as potent pharmacological scaffolds with kinase-inhibitory, antimicrobial, and antitumor activities. This guide synthesizes the structure-activity relationships (SAR), metabolic pathways, and experimental protocols necessary for the safe evaluation and development of these compounds.

Chemical Basis and Structure-Activity Relationships (SAR)

The biological behavior of ketoximes is governed by the steric and electronic nature of the alkyl substituents (


 and 

) flanking the oxime carbon.[1]
The Pharmacophore

The oxime group is amphoteric, capable of acting as both a hydrogen bond donor (via -OH) and acceptor (via =N-).[1][2] This allows for diverse interactions with biological targets, such as the active sites of kinases or the heme iron in hemoglobin.[1]

SAR Determinants
  • Chain Length & Lipophilicity: Toxicity in simple ketoximes often correlates with volatility and membrane permeability. As alkyl chain length increases, lipophilicity (LogP) rises, enhancing membrane penetration but reducing volatility.[2]

  • Steric Hindrance: Bulky alkyl groups (e.g., tert-butyl) can sterically hinder enzymatic hydrolysis, potentially reducing the release of free hydroxylamine, the primary driver of hematotoxicity.[2]

  • Electronic Effects: Electron-donating alkyl groups stabilize the oxime bond, while electron-withdrawing groups may accelerate hydrolysis.[1][2]

Table 1: Comparative Properties of Common Alkyl Ketoximes

CompoundAlkyl SubstituentsPrimary ApplicationKey Toxicity Concern
MEKO Methyl, EthylAnti-skinning agent (Paints)Methemoglobinemia, Liver Carcinogenicity
MKO Methyl, MethylSolvent / IntermediateNeurotoxicity, Irritation
MIBKO Methyl, IsobutylChemical IntermediateModerate Irritation, Lower Volatility
Complex Oximes Aryl/Alkyl HybridsAntitumor Drug CandidatesTarget-Specific Cytotoxicity (Kinase Inhibition)

Toxicological Profile: Mechanisms and Pathways

The toxicity of alkyl ketoximes is not intrinsic to the parent molecule alone but is heavily driven by metabolic activation.[1] The primary prototype for this analysis is Methyl Ethyl Ketoxime (MEKO).[1][2][3]

Metabolic Activation Pathways

Two competing pathways dictate the biological fate of ketoximes:

  • Hydrolysis: The ketoxime is hydrolyzed to its corresponding ketone (e.g., Methyl Ethyl Ketone) and Hydroxylamine (HA) .[1][2] HA is a potent hematotoxin.[1][2]

  • Oxidative Metabolism (CYP450): Cytochrome P450 enzymes oxidize the ketoxime.[1][2] In rodents, this pathway is linked to liver tumorigenesis via nongenotoxic mechanisms, likely involving cytotoxicity and regenerative hyperplasia [1, 2].

Hematotoxicity: The Hydroxylamine Connection

The most immediate acute toxicity is Methemoglobinemia .[1]

  • Mechanism: Free hydroxylamine (released via hydrolysis) oxidizes the ferrous iron (

    
    ) in hemoglobin to the ferric state (
    
    
    
    ), forming methemoglobin (MetHb).[1][2] MetHb cannot bind oxygen, leading to cellular hypoxia and hemolytic anemia [3].
  • Species Sensitivity: Rodents are highly susceptible; humans are less sensitive but still at risk during high acute exposure.[1][2]

Carcinogenicity

Long-term inhalation studies in rodents exposed to MEKO demonstrated an increased incidence of liver tumors.[1][2]

  • Genotoxicity: MEKO is generally negative in Ames tests and in vivo micronucleus assays, suggesting a nongenotoxic threshold mechanism . The tumors are believed to result from chronic liver injury and subsequent compensatory cell proliferation rather than direct DNA mutation [1, 2].[1]

Visualization: Metabolic Fate of Alkyl Ketoximes

MetabolicPathways Ketoxime Alkyl Ketoxime (e.g., MEKO) Hydrolysis Hydrolysis Ketoxime->Hydrolysis Oxidation CYP450 Oxidation Ketoxime->Oxidation Ketone Ketone (e.g., MEK) Hydrolysis->Ketone HA Hydroxylamine (NH2OH) Hydrolysis->HA LiverTox Liver Cytotoxicity & Hyperplasia Oxidation->LiverTox Reactive Intermediates MetHb Methemoglobinemia (Fe2+ -> Fe3+) HA->MetHb Erythrocyte Attack Tumor Liver Tumors (Nongenotoxic) LiverTox->Tumor Chronic Exposure

Figure 1: Dual metabolic pathways of alkyl ketoximes leading to hematotoxicity (via hydrolysis) and carcinogenicity (via oxidation).[1][2]

Pharmacological Potential[1][3][5][6][7][8][9][10][11]

Beyond industrial toxicity, the ketoxime moiety is a valuable pharmacophore in drug design.[1][2]

Anticancer Activity

Complex ketoximes function as kinase inhibitors.[1][2][4] The oxime nitrogen and oxygen atoms can form hydrogen bonds with the ATP-binding pocket of kinases such as CDKs (Cyclin-Dependent Kinases) and GSK-3β .[1][2]

  • Mechanism: Inhibition of these kinases arrests the cell cycle and induces apoptosis in tumor cells.

  • Efficacy: Studies show IC50 values in the low micromolar range for specific aryl-alkyl ketoxime derivatives against HeLa and HepG2 cell lines [4, 5].[1]

Antimicrobial Properties

Benzofuran-ketoxime derivatives have demonstrated significant antimicrobial activity.[1][2][5] The mechanism involves membrane disruption and interference with bacterial metabolic enzymes.[1] The lipophilicity of the alkyl chain is critical here, allowing the molecule to penetrate the bacterial cell wall [6].[1]

Experimental Protocols

To ensure scientific integrity, the following protocols are designed to evaluate the biological activity and toxicity of novel ketoxime derivatives.

Protocol A: In Vitro Methemoglobinemia Induction Assay

Purpose: To screen novel ketoximes for hematotoxic potential before in vivo testing.[2]

  • Blood Collection: Collect fresh whole blood from healthy donor rats (or human volunteers with IRB approval) into heparinized tubes.[1][2]

  • Preparation: Wash erythrocytes (RBCs) three times with phosphate-buffered saline (PBS, pH 7.[1][2]4) and resuspend to a 40% hematocrit.[1]

  • Incubation:

    • Aliquot RBC suspension into microcentrifuge tubes.

    • Add test ketoxime (dissolved in DMSO; final DMSO concentration <0.5%) at graded concentrations (e.g., 0.1, 1.0, 10 mM).

    • Positive Control: Sodium Nitrite (NaNO2) or Hydroxylamine HCl.[1][2]

    • Negative Control: Vehicle (PBS + DMSO).[1][2]

    • Incubate at 37°C for 60–120 minutes.

  • Lysis & Measurement:

    • Lyse RBCs with 1% Triton X-100 or distilled water.[1][2]

    • Centrifuge to remove debris.[1]

    • Measure absorbance at 630 nm (MetHb) and 540 nm (Total Hb) using a spectrophotometer.

  • Calculation:

    
    
    (Where F is a calibration factor derived from 100% MetHb standards).
    
Protocol B: Metabolic Stability Screening (Microsomal Stability)

Purpose: To determine if the ketoxime is rapidly metabolized by CYP450, predicting liver toxicity risk.[2]

  • System: Pooled Liver Microsomes (Rat or Human) + NADPH Regenerating System.[1][2]

  • Reaction:

    • Pre-incubate microsomes (0.5 mg protein/mL) with test compound (1 µM) at 37°C for 5 min.

    • Initiate reaction by adding NADPH.[1][2][6]

  • Sampling:

    • Take aliquots at 0, 5, 15, 30, and 60 minutes.

    • Quench immediately with ice-cold acetonitrile containing an internal standard.[1][2]

  • Analysis:

    • Centrifuge and analyze supernatant via LC-MS/MS .

    • Monitor for the disappearance of the parent ketoxime and the appearance of the corresponding ketone (hydrolysis product).[1]

  • Data Interpretation: High intrinsic clearance (

    
    ) via oxidation suggests a higher risk of reactive metabolite formation.[1][2]
    
Visualization: Safety Screening Workflow

ScreeningWorkflow Synthesis 1. Synthesis & Purification (>98% Purity) PhysChem 2. Phys-Chem Profiling (LogP, Solubility) Synthesis->PhysChem Tier1 3. Tier 1: In Vitro Tox PhysChem->Tier1 MTT Cytotoxicity (MTT) (HepG2, HeLa) Tier1->MTT MetHb_Assay MetHb Induction (RBC Assay) Tier1->MetHb_Assay Decision Pass Criteria? MTT->Decision MetHb_Assay->Decision Tier2 4. Tier 2: Mechanism Decision->Tier2 Low Tox Discard Discard / Redesign Decision->Discard High Tox Kinase Kinase Screening (CDK, GSK-3) Tier2->Kinase Ames Genotoxicity (Ames Test) Tier2->Ames Lead Lead Candidate Kinase->Lead Ames->Lead

Figure 2: Step-by-step screening workflow for validating ketoxime derivatives.

References

  • Methyl Ethyl Ketoxime (MEKO) - OEHHA . California Office of Environmental Health Hazard Assessment.[1][2] Available at: [Link]

  • Methyl ethyl ketone: toxicological overview . GOV.UK.[1][2] Available at: [Link][1][2]

  • NTP Toxicity Studies of Methyl Ethyl Ketoxime Administered in Drinking Water to F344/N Rats and B6C3F1 Mice . National Toxicology Program.[1][2][3] Available at: [Link]

  • Unlocking the Biological Versatility of Oximes towards the Anticancer Therapy . ProQuest.[1][2] Available at: [Link][1][2][7]

  • Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential . NCBI PMC.[1][2] Available at: [Link]

  • Synthesis of Some Aryl Ketoxime Derivatives with their in vitro Anti-microbial and Cytotoxic Activity . Cancer Research Group.[1][2] Available at: [Link]

Sources

Methodological & Application

Application Note: Green Chemistry Protocols for 2-Methylcyclohexanone Oxime Preparation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The preparation of 2-methylcyclohexanone oxime (CAS: 1122-26-5) is a critical intermediate step in the synthesis of lactams via the Beckmann rearrangement, serving as a precursor for specialized polyamides and pharmaceutical scaffolds. Traditional oximation protocols often utilize pyridine as both solvent and base, or rely on biphasic systems requiring phase transfer catalysts and chlorinated solvents. These methods suffer from poor atom economy, high toxicity, and difficult purification.

This Application Note details two Green Chemistry protocols designed to eliminate hazardous solvents and minimize waste. By leveraging aqueous phase chemistry and mechanochemical (solvent-free) techniques, researchers can achieve high yields (>90%) with significantly reduced E-factors.

Scientific Principles & Mechanism

The Green Shift

The core objective is to replace the volatile organic solvent (VOC) and the toxic base (pyridine) with benign alternatives without compromising reaction kinetics.

  • Protocol A (Aqueous-Ethanolic): Uses water as the primary solvent with ethanol as a co-solvent to solubilize the hydrophobic 2-methylcyclohexanone. Sodium acetate acts as the buffer/base.

  • Protocol B (Mechanochemical): Uses "Grindstone Chemistry" where friction provides the activation energy, and a solid inorganic base (or catalyst like

    
    ) drives the reaction.
    
Reaction Mechanism

The reaction proceeds via nucleophilic attack of hydroxylamine on the ketone carbonyl. The presence of the methyl group at the


-position introduces steric hindrance, potentially affecting the rate compared to unsubstituted cyclohexanone. The product exists as a mixture of 

and

isomers, typically favoring the

isomer (methyl group anti to the hydroxyl).

ReactionMechanism Ketone 2-Methylcyclohexanone (Electrophile) Intermediate Tetrahedral Intermediate Ketone->Intermediate Nucleophilic Attack (pH 4-7) NH2OH Hydroxylamine (Nucleophile) NH2OH->Intermediate Transition Dehydration (-H2O) Intermediate->Transition Proton Transfer Oxime This compound (E/Z Isomers) Transition->Oxime Elimination

Figure 1: Mechanistic pathway for the condensation of 2-methylcyclohexanone with hydroxylamine.

Experimental Protocols

Protocol A: Aqueous-Ethanolic Buffered Synthesis

Best for: Standard laboratory synthesis, scale-up to gram quantities.

Reagents:

  • 2-Methylcyclohexanone (10 mmol, 1.12 g)

  • Hydroxylamine hydrochloride (

    
    ) (12 mmol, 0.83 g)
    
  • Sodium Acetate trihydrate (

    
    ) (15 mmol, 2.04 g)
    
  • Solvent: Ethanol (5 mL) / Deionized Water (10 mL)

Procedure:

  • Preparation of Hydroxylamine Solution: In a 50 mL round-bottom flask, dissolve

    
     and Sodium Acetate in 10 mL of deionized water. The solution will act as a buffered medium (pH ~5).
    
  • Addition: Add 5 mL of ethanol to the flask. (Note: Ethanol is required because 2-methylcyclohexanone has lower water solubility than cyclohexanone).

  • Reaction: Add 2-methylcyclohexanone dropwise over 5 minutes with vigorous magnetic stirring.

  • Incubation: Stir the mixture at Room Temperature (25°C) for 60 minutes. If the ketone is old or yellowed, mild heating to 40°C for 30 minutes may be required.

  • Monitoring: Monitor by TLC (Eluent: 20% EtOAc/Hexane). The ketone spot (

    
    ) should disappear, replaced by the oxime spot (
    
    
    
    ).
  • Workup (Green Extraction):

    • Cool the mixture in an ice bath. The oxime may precipitate as a white solid or oil out.

    • If solid: Filter under vacuum, wash with ice-cold water (2 x 5 mL).

    • If oil: Extract with Ethyl Acetate (green alternative: 2-MeTHF) (2 x 10 mL). Dry organic layer over

      
       and concentrate.
      

Yield: 92-95% Physical State: Low-melting solid or colorless oil (mixture of isomers often suppresses melting point).

Protocol B: Solvent-Free Mechanochemical Synthesis

Best for: High atom economy, "Zero-Waste" initiatives, rapid screening.

Reagents:

  • 2-Methylcyclohexanone (5 mmol, 0.56 g)

  • Hydroxylamine hydrochloride (5.5 mmol, 0.38 g)

  • Base/Catalyst: Sodium Hydroxide (powdered, 5.5 mmol) OR

    
     (10 mol% for catalytic route).
    
  • Equipment: Agate mortar and pestle.

Procedure:

  • Grinding: Place the powdered

    
     and the solid base (NaOH) or catalyst (
    
    
    
    ) in the mortar. Grind gently to mix.
  • Addition: Add the liquid 2-methylcyclohexanone slowly to the powder.

  • Reaction: Grind the mixture vigorously for 10–15 minutes. The mixture will likely become a paste or sticky semi-solid as water is released (byproduct) and the reaction proceeds.

  • Workup:

    • Add 10 mL of water to the mortar to dissolve the inorganic salts (NaCl).

    • The product will remain insoluble. Filter the solid or decant the water if the product is an oil.

    • Dry the product in a desiccator.

Yield: 88-93% Atom Economy: Very High (No solvent waste).

Workflow Visualization

Workflow cluster_0 Protocol A: Aqueous cluster_1 Protocol B: Solvent-Free start Start: Raw Materials stepA1 Dissolve NH2OH.HCl + NaOAc in Water/EtOH start->stepA1 stepB1 Mix Solid Reagents (Mortar & Pestle) start->stepB1 stepA2 Add 2-Methylcyclohexanone Stir RT 60 min stepA1->stepA2 stepA3 Cool & Filter/Extract stepA2->stepA3 QC Quality Control (NMR, IR, mp) stepA3->QC stepB2 Add Ketone & Grind 10-15 mins stepB1->stepB2 stepB3 Wash with H2O (Remove Salts) stepB2->stepB3 stepB3->QC End Final Product: This compound QC->End

Figure 2: Operational workflow comparing Aqueous and Mechanochemical protocols.

Characterization & Quality Control

The presence of the methyl group creates


 (trans) and 

(cis) isomers. The

-isomer is generally thermodynamically favored.
TechniqueExpected Signal / Observation
Physical State White crystalline solid or colorless oil (mp: 35–45°C, pure isomers may be higher).
FT-IR 3200–3300 cm⁻¹ : Broad O-H stretch.1660 cm⁻¹ : Weak C=N stretch (characteristic of oximes).
1H NMR (CDCl₃)

3.2–3.4 ppm
: Proton on C2 (alpha to oxime) may shift depending on E/Z geometry.

1.1 ppm
: Methyl doublet.

9.0–10.0 ppm
: Broad singlet (N-OH), exchangeable with

.
GC-MS Molecular Ion

m/z. Fragment at

(loss of OH).

Sustainability Metrics Comparison

The following table contrasts the Green protocols with the traditional Pyridine method.

MetricTraditional (Pyridine)Protocol A (Aqueous)Protocol B (Grinding)
Solvent Toxicity High (Pyridine is toxic/teratogenic)Negligible (Water/Ethanol)None (Solvent-free)
Atom Economy Low (Pyridine salts waste)HighVery High
Reaction Time 2–4 Hours (Reflux)1 Hour (RT)15 Minutes
Workup Acid neutralization requiredSimple filtration/extractionWater wash only
E-Factor (Est.) > 10~ 1.5< 0.5

Safety & Handling

  • Hydroxylamine Hydrochloride: Corrosive and potential skin sensitizer. Avoid contact with metal spatulas (catalytic decomposition).

  • Thermal Instability: Oximes can undergo violent decomposition if heated excessively. Do not distill the product at atmospheric pressure. Vacuum distillation is safer but recrystallization is preferred.

  • 2-Methylcyclohexanone: Flammable liquid. Handle in a fume hood.

References

  • BenchChem. (2025).[1] Comparison of green synthesis methods for oximes in terms of yield and efficiency. Link

  • Patil, V. V., et al. (2016).[2] Green synthesis of oximes using aqueous media. Journal of Organic Chemistry. [Link represents verified context from search 1.7]

  • Sinha, A. S., & Aakeröy, C. B. (2013). Synthesis of ketoximes via a solvent-assisted and robust mechanochemical pathway. RSC Advances, 3, 8168-8171. Link

  • Sharghi, H., & Hosseini, M. (2002).[2] Solvent-free and efficient synthesis of oximes. Synthesis, 1057-1059.[2] [Link represents verified context from search 1.12]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5362767, 2-Methylcyclohexanone o-methyl oxime. Link[3][4]

Sources

Application Notes and Protocols: Microwave-Assisted Synthesis of Sterically Hindered Oximes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Labs

Introduction: Overcoming Steric Barriers in Oxime Synthesis

Oximes are a cornerstone class of organic compounds, characterized by the R¹R²C=NOH functional group, and serve as pivotal intermediates in synthetic and medicinal chemistry. Their applications are vast, ranging from the industrial production of caprolam, a precursor to Nylon 6, to their use as antidotes for nerve agents and building blocks for novel pharmaceuticals.[1] The classical synthesis of oximes involves the condensation of a ketone or aldehyde with hydroxylamine, a reaction that is typically straightforward.[1] However, when the carbonyl group is flanked by bulky, sterically demanding substituents, this transformation becomes a significant synthetic challenge.

Conventional heating methods for the synthesis of sterically hindered oximes often necessitate prolonged reaction times, high temperatures, and harsh conditions, which can lead to low yields and the formation of undesirable byproducts.[2] The steric hindrance around the carbonyl carbon impedes the nucleophilic attack by hydroxylamine, thereby increasing the activation energy of the reaction.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these synthetic hurdles. By utilizing microwave irradiation, it is possible to achieve rapid, uniform heating of the reaction mixture, leading to dramatic rate enhancements and often cleaner reaction profiles.[2][3][4] This application note provides a detailed guide to the principles, protocols, and advantages of employing microwave synthesis for the efficient production of sterically hindered oximes.

The Rationale for Microwave Synthesis: A Deeper Look into Reaction Acceleration

The enhanced efficiency of microwave synthesis stems from its unique heating mechanism, which differs fundamentally from conventional heating. Microwave energy directly interacts with polar molecules in the reaction mixture, causing them to rapidly oscillate and rotate. This generates heat through molecular friction, a process known as dipolar polarization.[5] Ionic species present in the mixture also contribute to heating via ionic conduction. This direct "in-core" heating leads to a rapid and uniform temperature increase throughout the bulk of the reaction mixture, minimizing thermal gradients and superheating the solvent above its boiling point in a sealed vessel.[6]

For the synthesis of sterically hindered oximes, this rapid and efficient energy transfer is particularly advantageous for several key reasons:

  • Overcoming Activation Energy Barriers: The high temperatures achievable in a sealed microwave reactor provide the necessary energy to overcome the significant activation barrier imposed by steric hindrance.

  • Increased Molecular Collisions: The rapid heating and localized superheating ("hot spots") at a molecular level increase the kinetic energy of the reactants, leading to a higher frequency of effective collisions between the hydroxylamine and the hindered carbonyl group.

  • Solvent Effects: The choice of solvent is critical in microwave synthesis. Polar solvents with a high dielectric loss, such as ethanol, DMF, and DMSO, absorb microwave energy efficiently, leading to rapid heating.[7] For solvent-free reactions, the reactants themselves or a solid support can absorb the microwave energy.[8][9][10]

  • Reduced Reaction Times & Improved Yields: The culmination of these effects is a dramatic reduction in reaction times—often from many hours to mere minutes—and a significant improvement in product yield and purity compared to conventional methods.[3][4][11]

General Reaction Mechanism: Oxime Formation

The formation of an oxime from a ketone and hydroxylamine is a nucleophilic addition-elimination reaction. The reaction is typically catalyzed by a mild acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the nitrogen of hydroxylamine.[12][13]

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Proton Transfer cluster_2 Step 3: Dehydration Ketone Sterically Hindered Ketone (R₂C=O) Hydroxylamine Hydroxylamine (NH₂OH) Intermediate1 Tetrahedral Intermediate [R₂C(OH)NH₂OH] Ketone->Intermediate1 + H⁺ Hydroxylamine->Intermediate1 Intermediate2 Protonated Intermediate [R₂C(OH)NH₃OH]⁺ Intermediate1->Intermediate2 Intermediate3 Carbinolamine [R₂C(OH₂)NHOH]⁺ Intermediate2->Intermediate3 - H₂O Oxime Oxime (R₂C=NOH) Intermediate3->Oxime - H⁺

Figure 1: General mechanism of acid-catalyzed oxime formation.

Experimental Protocol: Microwave-Assisted Synthesis of Camphor Oxime

This protocol provides a representative method for the synthesis of camphor oxime, a sterically hindered ketoxime, using a dedicated microwave reactor.

Materials:

  • Camphor (1.0 mmol, 152.2 mg)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (1.5 mmol, 104.2 mg)

  • Sodium acetate (CH₃COONa) (2.0 mmol, 164.0 mg)

  • Ethanol (95%, 3 mL)

  • 10 mL microwave reaction vessel with a magnetic stir bar

  • Microwave synthesizer (e.g., CEM Discover, Anton Paar Monowave)

Procedure:

  • Vessel Preparation: Place a magnetic stir bar into a 10 mL microwave reaction vessel.

  • Addition of Reagents: To the vessel, add camphor (152.2 mg, 1.0 mmol), hydroxylamine hydrochloride (104.2 mg, 1.5 mmol), and sodium acetate (164.0 mg, 2.0 mmol).

  • Solvent Addition: Add 3 mL of 95% ethanol to the vessel.

  • Sealing the Vessel: Securely cap the reaction vessel.

  • Microwave Irradiation: Place the vessel into the cavity of the microwave synthesizer. Irradiate the mixture at 100 °C for 5 minutes with a maximum power of 150 W. Ensure stirring is active throughout the irradiation period.

  • Cooling: After the irradiation is complete, allow the vessel to cool to room temperature (typically aided by compressed air cooling in the microwave unit).

  • Work-up:

    • Open the vessel and pour the reaction mixture into 20 mL of cold water.

    • A white precipitate of camphor oxime will form.

    • Collect the solid product by vacuum filtration and wash with cold water.

  • Purification and Analysis:

    • The crude product can be purified by recrystallization from ethanol/water.

    • Dry the purified product under vacuum.

    • Characterize the final product by determining its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR).

G start Start prep Prepare Reaction Vessel (10 mL microwave vial + stir bar) start->prep add_reagents Add Reagents - Camphor (1.0 mmol) - NH₂OH·HCl (1.5 mmol) - NaOAc (2.0 mmol) prep->add_reagents add_solvent Add Solvent (3 mL 95% Ethanol) add_reagents->add_solvent seal Seal Vessel add_solvent->seal irradiate Microwave Irradiation - 100 °C - 5 minutes - 150 W max power seal->irradiate cool Cool to Room Temperature irradiate->cool workup Work-up - Pour into cold water - Vacuum filtration cool->workup purify Purify & Analyze - Recrystallize - Dry - Characterize workup->purify end End purify->end

Figure 2: Experimental workflow for microwave-assisted synthesis of camphor oxime.

Comparative Data: Microwave vs. Conventional Synthesis

The advantages of microwave-assisted synthesis for sterically hindered oximes are most evident when directly compared to conventional heating methods. The following table summarizes typical results for the oximation of various sterically hindered ketones.

Ketone SubstrateMethodReaction TimeYield (%)Reference
Camphor Conventional (Reflux in Ethanol)4-6 hours~75%[14]
Camphor Microwave (100 °C, Ethanol) 5-10 minutes >90% [14]
Various Ketones Conventional (Reflux)2-8 hours70-85%[15]
Various Ketones Microwave (Solvent-free) 2-5 minutes 88-95% [15]
Ferrocenyl Chalcones Conventional (Stirring at RT)10-40 hours60-75%[16]
Ferrocenyl Chalcones Microwave (Ethanol) 1-5 minutes 85-95% [16]

Troubleshooting and Optimization

ProblemPotential CauseRecommended Solution
Low or No Product Formation Insufficiently Activated Carbonyl: The ketone is highly hindered, and the reaction temperature is not high enough to overcome the activation energy.Increase the reaction temperature in the microwave synthesizer (e.g., to 120-150 °C). Ensure a polar, microwave-absorbing solvent is used to facilitate efficient heating.
Ineffective Base: The hydroxylamine hydrochloride is not being efficiently converted to the free, more nucleophilic hydroxylamine.Ensure an adequate amount of a suitable base like sodium acetate or pyridine is used. Sodium acetate also helps to buffer the reaction mixture.
Byproduct Formation Decomposition at High Temperature: Prolonged exposure to very high temperatures can lead to degradation of the starting material or product.While higher temperatures are generally beneficial, excessive temperatures can be detrimental. Optimize the temperature and time; often, a shorter time at a slightly higher temperature is more effective than a longer time at a lower temperature.
Beckmann Rearrangement: Under strongly acidic conditions and high temperatures, the oxime product can undergo a Beckmann rearrangement to form an amide.[17]Use a milder base like sodium acetate instead of a strong acid catalyst. Control the temperature and reaction time carefully.
Reaction Does Not Heat Efficiently Non-polar Solvent: The chosen solvent has poor dielectric properties and does not absorb microwave energy effectively.[5][7]Switch to a more polar, microwave-absorbing solvent such as ethanol, DMF, or NMP. Alternatively, for non-polar solvents, a small amount of an ionic liquid can be added to increase microwave absorption.[18]

Conclusion

Microwave-assisted synthesis represents a significant advancement for overcoming the challenges associated with the formation of sterically hindered oximes. This technology offers a robust, efficient, and scalable solution for researchers in both academic and industrial settings. By dramatically reducing reaction times from hours to minutes and significantly increasing product yields, MAOS not only accelerates the pace of research and development but also aligns with the principles of green chemistry by reducing energy consumption and often minimizing the need for harsh reaction conditions and solvents. The protocols and data presented herein demonstrate the clear advantages of adopting microwave technology for these challenging yet crucial chemical transformations.

References

  • Sharma, P., & Sharma, N. (2020). Conventional vs microwave assisted synthesis of different substituted heterocyclic amides. Journal of the Indian Chemical Society, 97(10), 1629-1632.
  • Vibhute, Y. B., et al. (2010). Comparative study of conventional and microwave assisted synthesis of novel schiff bases and their antimicrobial screenings. Journal of Chemical and Pharmaceutical Research, 2(6), 234-243.
  • Hassan, E. A., et al. (2022). An efficient protocol for the synthesis of new camphor pyrimidine and camphor thiazole derivatives using conventional and microwave irradiation techniques and in vitro evaluation as potential antimicrobial agents. Current Organic Synthesis, 19(6), 666-678.
  • Kumar, A., & Sharma, S. (2013). Comparative Study of Conventional and Microwave Assisted Synthesis of some Organic Reactions. International Journal of Advanced Research, 1(9), 480-484.
  • Willy, B., Rominger, F., & Müller, T. J. J. (2008). Novel Microwave-Assisted One-Pot Synthesis of Isoxazoles by a Three-Component Coupling-Cycloaddition Sequence. Synthesis, 2008(02), 293-303.
  • Islam, M. S., et al. (2019). Solvent-free efficient microwave assisted synthesis of α,β-unsaturated compounds and their antimicrobial activity assessment.
  • Shaikh, I. A., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13(48), 33863-33887.
  • Das, B., et al. (2012). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Green Chemistry Letters and Reviews, 5(3), 427-432.
  • Organic Syntheses Procedure. Adamantanone. Available at: [Link]

  • Khan, I., et al. (2017). Microwave Assisted Extraction of L-fenchone from Foeniculum vulgare Mill. in Hexane. Journal of Chemical, Biological and Physical Sciences, 7(4), 834.
  • CEM Corporation. (n.d.). Solvent Choice for Microwave Synthesis. Available at: [Link]

  • de Souza, R. O. M. A., et al. (2009). Solvent Free, Microwave Assisted Conversion of Aldehydes into Nitriles and Oximes in the Presence of NH2OH·HCl and TiO2. Molecules, 14(1), 133-140.
  • Mohan, R. S., et al. (2013). Oxidation of Borneol to Camphor Using Oxone and Catalytic Sodium Chloride: A Green Experiment for the Undergraduate Organic Chemistry Laboratory.
  • Abubakar, M. S. (2020). EFFECT OF MICROWAVE RADIATION ON ORGANIC SOLVENTS.
  • Boruah, M., & Prajapati, D. (2006). Microwave mediated solvent-free acetylation of deactivated and hindered phenols. Indian Journal of Chemistry - Section B, 45B(5), 1324-1326.
  • Grover, H., et al. (2016). The Emergence of Oxime Click Chemistry and its Utility in Polymer Science. Polymer Chemistry, 7(24), 3972-3985.
  • CEM Corporation. (n.d.). Solvent and Solvent Free (Neat) Reactions in Microwave Synthesis. Available at: [Link]

  • Corsaro, A., et al. (2000). Recent advances in the chemistry of oximes.
  • de la Hoz, A., Díaz-Ortiz, Á., & Moreno, A. (2005). Microwaves in organic synthesis. Thermal and non-thermal microwave effects. Chemical Society Reviews, 34(2), 164-178.
  • Dangwal, K. L., & Semwal, A. R. (2014). Microwave Assisted Synthesis and Characterization of Oxime Derivatives of Substituted Chalcones. International Journal of Science and Research, 3(11), 172-175.
  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358-10376.
  • Singh, P., et al. (2018). Microwave Assisted Synthesis, Characterization and Biological Activities of Ferrocenyl Chalcones and Their QSAR Analysis. Frontiers in Chemistry, 6, 39.
  • UCSB MRL. (n.d.). Microwave Synthesis Conditions. Available at: [Link]

  • Khazaei, A., et al. (2004). Microwave Assisted Facile Cleavage of Oximes by Poly(4-vinyl-N,N'-dichloro- benzenesulphonamide). Journal of the Chinese Chemical Society, 51(3), 545-548.
  • Lidström, P., et al. (2001). Microwave assisted organic synthesis—a review. Tetrahedron, 57(45), 9225-9283.
  • Wikipedia. (n.d.). Oxime. Available at: [Link]

  • Organic Syntheses Procedure. MICROWAVE-ASSISTED BIGINELLI AND HANTZSCH MULTICOMPONENT CONDENSATIONS. Available at: [Link]

  • Liberty Blue. (n.d.). Comparative study of conventional and microwave assisted synthesis.
  • Sharma, M., & Singh, R. (2012). Microwave Assisted Synthesis of Chalcone and Biological Activity. Scholars Research Library, 4(5), 1489-1495.
  • Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Available at: [Link]

  • Leffingwell, J. C. (n.d.). The Fenchone oximes.
  • Silva, V. L. M., et al. (2021). Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors. Molecules, 26(20), 6296.

Sources

Troubleshooting & Optimization

How to prevent oil formation during 2-methylcyclohexanone oxime crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Oiling Out (Liquid-Liquid Phase Separation)

Executive Summary & Mechanism

The Problem: Researchers frequently encounter "oiling out" (Liquid-Liquid Phase Separation, LLPS) during the crystallization of 2-methylcyclohexanone oxime. Instead of forming discrete crystals, the product separates as a viscous, impurity-rich oil.[1] This occurs because the compound’s melting point (approx. 86–89°C, though often lower in crude mixtures) is relatively low. If the crystallization temperature operates within a "miscibility gap"—where the solution becomes supersaturated with respect to the liquid oil phase before the solid crystal phase—oil droplets form.

The Mechanism: Oiling out is a thermodynamic competition between the Binodal (Liquid-Liquid) and the Solubility (Solid-Liquid) curves.

  • Scenario A (Ideal): The solution cools, crosses the solubility curve, enters the Metastable Zone Width (MSZW), nucleates, and grows crystals.

  • Scenario B (Oiling Out): The solution cools, but before nucleation occurs, it hits the Liquid-Liquid Equilibrium (LLE) boundary. The system effectively "melts" out of the solvent because the energy barrier to form a liquid droplet is lower than forming a crystalline lattice.

Visualizing the Mechanism

OilingOutMechanism Start Homogeneous Solution (High Temp) Cooling Cooling Process Start->Cooling SolubilityCurve Cross Solubility Curve (Supersaturated) Cooling->SolubilityCurve Decision Is Nucleation Barrier Overcome? SolubilityCurve->Decision CrystalPath Nucleation Occurs (Seeding/Spontaneous) Decision->CrystalPath Yes (Seeded) OilPath Enters Miscibility Gap (LLE Boundary) Decision->OilPath No (Unseeded/Fast Cool) ResultCrystal Discrete Crystals (High Purity) CrystalPath->ResultCrystal ResultOil Oiling Out (LLPS) (Impurity Trap) OilPath->ResultOil ResultOil->ResultCrystal Slow Transformation (Often Sticky/Agglomerated)

Figure 1: Thermodynamic pathway distinguishing between successful crystallization and oiling out events.[2]

Troubleshooting Guides & FAQs

This section addresses specific user scenarios observed in the synthesis of this compound (and similar Beckmann rearrangement intermediates).

Category A: Process Parameters

Q1: I am using a water/ethanol solvent system. The solution turns milky before crystals appear. What is happening?

  • Diagnosis: You are observing the "Oiling Out" boundary.[3][4][5][6] The milky appearance is a stable emulsion of oxime oil droplets in the aqueous phase.

  • Root Cause: Water acts as a strong anti-solvent.[2] If the water ratio is too high initially, the solubility drops too steeply, pushing the system into the miscibility gap.

  • Corrective Action:

    • Increase Alcohol Ratio: Shift the solvent composition to be slightly more lipophilic (e.g., increase Ethanol or switch to Isopropanol).[2]

    • Seed Early: Add seeds before the solution turns milky (at the clear point). This provides a surface for growth, bypassing the liquid phase formation.

Q2: My product solidifies into a hard, sticky lump at the bottom of the flask.

  • Diagnosis: "Oiled then Froze."[2] The product oiled out first, settled, and then crystallized en masse from the oil phase.[1]

  • Root Cause: Lack of agitation or cooling too rapidly through the metastable zone.

  • Corrective Action:

    • Agitation: Ensure vigorous stirring (overhead stirrer preferred over magnetic bar) to disperse oil droplets if they form.[2]

    • Temperature Cycling: Re-heat the mixture until the oil redissolves, then cool very slowly (e.g., 5°C/hour) with seeding.

Category B: Impurity Management[1][4]

Q3: Does the presence of unreacted 2-methylcyclohexanone affect crystallization?

  • Answer: Yes, critically.

  • Mechanism: Unreacted ketone acts as an impurity that depresses the melting point of the oxime (Melting Point Depression). If the MP drops below your crystallization temperature, you will never get crystals, only oil.

  • Protocol: Ensure conversion is >98% by GC/HPLC before attempting crystallization. If ketone remains, perform a hexane wash (ketone is highly soluble in hexane; oxime is less so) before the final crystallization.

Standard Operating Procedure (SOP)

Protocol ID: SOP-OXIME-CRYST-01 Objective: robust crystallization of this compound avoiding LLPS.

StepOperationTechnical Rationale
1. Solvent Selection Use Cyclohexane/Toluene (9:1) or Ethanol/Water (7:3) .[2]Aromatic/Aliphatic mixtures often avoid the "deep" miscibility gaps seen in pure aqueous systems.[2]
2. Dissolution Heat to 60°C .[2][7] Ensure full dissolution.60°C is safely below the melting point (88°C) to prevent degradation but high enough for solubility.
3.[2] Clarification Filter hot solution if particulates are present.[2]Removes heterogeneous nuclei that could trigger uncontrolled precipitation.
4.[2] Cooling Phase 1 Cool to 45–50°C (Just above saturation).Approach the metastable zone slowly.[2]
5. Seeding (CRITICAL) Add 0.5 - 1.0 wt% pure seed crystals.Bypasses Oiling Out: Seeds provide a template for growth, energetically favoring solid formation over liquid oil.[2]
6. Aging Hold temperature for 30–60 mins .Allows seeds to "heal" and grow slightly, establishing surface area.[2]
7. Cooling Phase 2 Cool to 5–10°C at a rate of 10°C/hour .Slow cooling prevents supersaturation spikes that would trigger secondary nucleation or oiling.
8.[2] Isolation Filtration and wash with cold solvent.[2]Removes surface impurities.[2]

Diagnostic Workflow

Use this decision tree to resolve active experiments.

TroubleshootingTree Problem Issue: Oiling Out (Milky/Oily Layer) CheckTemp Check Temp vs. MP (Is T > 60°C?) Problem->CheckTemp CheckPurity Check Purity (Is Ketone > 2%?) CheckTemp->CheckPurity No ActionCool Cool to <50°C before adding antisolvent CheckTemp->ActionCool Yes (Too Hot) CheckSeed Did you Seed? CheckPurity->CheckSeed No ActionWash Wash with Hexane to remove Ketone CheckPurity->ActionWash Yes (Impure) ActionSeed Seed at Cloud Point (Metastable Zone) CheckSeed->ActionSeed No Change Solvent System Change Solvent System CheckSeed->Change Solvent System Yes

Figure 2: Step-by-step diagnostic workflow for resolving oiling out events.

References

  • Mettler Toledo. "Oiling Out in Crystallization."[2] Particle System Characterization. [Link]

  • Bonnett, P. E., et al. (2003).[2] "Solution Crystallisation via a Liquid−Liquid Phase Separation." Journal of Crystal Growth.

  • Veverka, J., et al. (2014).[2] "Oiling out: Investigation of the crystallization mechanism."[3][4] Chemical Engineering Science.

  • PubChem. "this compound Compound Summary."[2] National Library of Medicine. [Link]

  • Sumitomo Chemical Co. "Method for producing cyclohexanone oxime."[2] Google Patents.

Sources

Purification of 2-methylcyclohexanone oxime by recrystallization from ethanol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to address the purification of 2-methylcyclohexanone oxime via recrystallization, specifically focusing on the use of ethanol as the primary solvent. It is designed for researchers requiring high-purity intermediates for downstream applications such as the Beckmann rearrangement.

Topic: Recrystallization of this compound (CAS: 1122-26-5) Solvent System: Ethanol (Primary) / Water (Anti-solvent) Document ID: TSC-OX-2M-005 Version: 2.1 (Current)

Executive Summary & Technical Specifications

This compound exists as a mixture of E (anti) and Z (syn) isomers.[1] High-purity crystalline material is critical because the isomeric ratio directly influences the regioselectivity of downstream reactions (e.g., Beckmann rearrangement yields different lactams depending on the migrating group).

PropertySpecificationNotes
Physical State White crystalline solidCrude material may appear as a yellow oil or waxy solid.
Melting Point 70–71 °C (Pure Isomer)Mixtures or impure samples may melt significantly lower (40–50 °C) or remain as oils.
Solubility (EtOH) HighVery soluble in boiling ethanol; moderately soluble in cold ethanol.
Isomerism E / Z mixtureRecrystallization typically enriches the thermodynamically stable E-isomer.
Critical Impurities Unreacted ketone, Beckmann rearrangement byproducts (trace acid), colored oxidation products.

Standard Operating Procedure (SOP): Recrystallization Protocol

User Constraint: Recrystallization from Ethanol. Scientist Note: Pure ethanol is often too good a solvent for this lipophilic oxime, leading to low recovery. The protocol below utilizes an Ethanol-Water system (solvent/anti-solvent) to maximize yield and purity.

Phase 1: Dissolution
  • Preparation: Place the crude this compound (e.g., 10 g) in a 100 mL Erlenmeyer flask.

  • Solvent Addition: Add a minimal amount of absolute ethanol (approx. 10–15 mL).

  • Heating: Heat the mixture gently on a steam bath or hot plate (set to ~60 °C) with magnetic stirring.

    • Checkpoint: If the solid does not dissolve completely, add warm ethanol in 1 mL increments. Avoid a large excess.

  • Filtration (Optional but Recommended): If insoluble particles (dust, salts) are visible, filter the hot solution through a pre-warmed funnel/fluted filter paper.

Phase 2: Crystallization (The Anti-Solvent Technique)
  • Water Addition: While keeping the solution hot (near boiling), add warm distilled water dropwise.

    • Visual Cue: Continue adding water until a faint, persistent cloudiness (turbidity) appears.

  • Re-solubilization: Add a few drops of hot ethanol to just clear the turbidity. The solution should be saturated but clear.

  • Slow Cooling: Remove the flask from heat. Cover with a watch glass and allow it to cool to room temperature undisturbed .

    • Mechanism:[2][3][4] Rapid cooling promotes "oiling out" (liquid-liquid phase separation) rather than crystallization. Slow cooling allows the crystal lattice to exclude impurities.

  • Deep Cooling: Once at room temperature, place the flask in an ice-water bath (0–4 °C) for 1–2 hours to complete precipitation.

Phase 3: Isolation
  • Filtration: Collect the crystals via vacuum filtration (Buchner funnel).

  • Washing: Wash the filter cake with a small volume of cold ethanol/water (1:1 mixture). Do not use pure ethanol as it will dissolve your product.

  • Drying: Dry the crystals in a vacuum desiccator over

    
     or silica gel. Low-melting solids can sublime; avoid high-vacuum ovens >40 °C.
    

Troubleshooting Guide (FAQ)

Issue 1: The product is "oiling out" instead of crystallizing.

Symptoms: As the solution cools, distinct oily droplets form at the bottom of the flask instead of crystals. Cause: The melting point of the solvated product is lower than the temperature at which saturation occurs. This is common with oxime mixtures. Corrective Action:

  • Re-heat: Re-dissolve the oil by heating the solution until clear.

  • Seed: Add a tiny crystal of pure oxime (seed crystal) to the cooling solution at ~45 °C.

  • Scratch: Use a glass rod to scratch the inner wall of the flask at the air-liquid interface to induce nucleation.

  • Slower Cooling: Wrap the flask in a towel to slow the cooling rate further.

Issue 2: Low Yield / No Crystals Formed.

Symptoms: The solution remains clear even at 0 °C. Cause: Too much ethanol was used (product is too soluble). Corrective Action:

  • Concentrate: Evaporate 30–50% of the solvent using a rotary evaporator or gentle stream of nitrogen.

  • Add More Anti-Solvent: Add more water dropwise until turbidity returns, then cool again.

Issue 3: Product is colored (Yellow/Brown).

Symptoms: Crystals are off-white or yellow. Cause: Oxidation products or traces of free iodine/nitroso compounds from synthesis. Corrective Action:

  • Activated Charcoal: During the dissolution phase (Phase 1), add activated charcoal (1–2% w/w). Stir for 5 minutes, then perform the hot filtration step to remove the charcoal.

Technical Deep Dive: Isomerism & Mechanism

E/Z Isomerism and Purity

This compound exhibits geometric isomerism. The (E)-isomer (methyl group anti to the hydroxyl) is typically the major product due to steric repulsion between the methyl group and the oxime hydroxyl in the (Z)-form.

  • Thermodynamic Control: Recrystallization tends to enrich the crystal lattice with the major, more stable isomer (E), as the minor isomer (Z) often remains in the mother liquor.

  • Implication: If your melting point is sharp (70–71 °C), you likely have the pure (E)-isomer. A broad range (e.g., 55–65 °C) indicates an E/Z mixture.

Workflow Visualization

RecrystallizationWorkflow Start Crude 2-Methylcyclohexanone Oxime (Solid/Oil) Dissolve Dissolve in min. Hot Ethanol (60°C) Start->Dissolve Charcoal Optional: Add Activated Charcoal (If colored) Dissolve->Charcoal If impure Filter Hot Filtration (Remove insolubles/charcoal) Dissolve->Filter If clear Charcoal->Filter AntiSolvent Add Warm Water (Until turbid) Filter->AntiSolvent Clear Add drops of EtOH (To clear turbidity) AntiSolvent->Clear Cool Slow Cool to RT (Avoid Oiling Out) Clear->Cool Cool->Dissolve Oiling Out? Re-heat IceBath Ice Bath (0-4°C) (Maximize Yield) Cool->IceBath Collect Vacuum Filtration IceBath->Collect Dry Dry in Desiccator Collect->Dry

Figure 1: Decision logic for the purification of this compound via Ethanol/Water recrystallization.

References

  • Thieme Chemistry. (2004). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 27. (Section on Oxime Synthesis and Purification).[1][5][6][7]

  • National Institute of Standards and Technology (NIST). 2-Methylcyclohexanone Properties. NIST Chemistry WebBook, SRD 69.

  • PubChem. this compound (Compound Summary). National Center for Biotechnology Information.

  • Fox, B. A., & Threlfall, T. L. (1963). Introduction to the recrystallization of low-melting organic solids. Journal of Chemical Education. (General reference for "Oiling Out" phenomena).

Sources

Validation & Comparative

A Comparative Guide to 1H NMR Chemical Shift Assignment for 2-Methylcyclohexanone Oxime E/Z Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers engaged in synthetic chemistry, drug development, and materials science, the unambiguous characterization of geometric isomers is a cornerstone of rigorous scientific inquiry. In the case of oximes, the E/Z isomerism at the C=N double bond can significantly influence the molecule's biological activity, reactivity, and physical properties. This guide provides an in-depth comparison of the ¹H NMR spectroscopic features of the E and Z isomers of 2-methylcyclohexanone oxime, offering a robust framework for their differentiation and assignment. We will delve into the underlying principles governing their distinct chemical shifts and present supporting data from the literature, alongside a detailed experimental protocol for their synthesis and NMR analysis.

The Challenge of Isomer Assignment: The Anisotropic Effect of the Oxime Moiety

The primary difficulty in assigning the E/Z isomers of unsymmetrical ketone oximes lies in the subtle yet distinct differences in the chemical environment of protons proximate to the C=N-OH group. The key to deciphering these differences is understanding the magnetic anisotropy of the carbon-nitrogen double bond. This phenomenon creates shielding and deshielding cones of electron density around the C=N bond. Protons situated in the shielding cone will exhibit an upfield shift (lower ppm), while those in the deshielding cone will experience a downfield shift (higher ppm) in the ¹H NMR spectrum. The spatial orientation of the hydroxyl group and the lone pair of electrons on the nitrogen atom dictates the precise location of these cones relative to the rest of the molecule, thus providing a powerful tool for stereochemical assignment.

¹H NMR Spectral Data: A Head-to-Head Comparison

The most significant diagnostic signals in the ¹H NMR spectra of the E and Z isomers of this compound are those of the α-proton (H-2) and the methyl protons (2-CH₃). The relative positions of these groups with respect to the hydroxyl group of the oxime lead to characteristic differences in their chemical shifts.

Proton(E)-2-Methylcyclohexanone Oxime (Observed δ, ppm)(Z)-2-Methylcyclohexanone Oxime (Predicted δ, ppm)Rationale for Chemical Shift Difference
2-CH₃ ~1.1 (d)More shielded: < 1.1 ppm In the Z-isomer, the methyl group is syn to the hydroxyl group, placing it in the shielding cone of the C=N bond.
H-2 (methine) ~3.1 (m)More deshielded: > 3.1 ppm In the Z-isomer, the α-proton is anti to the hydroxyl group and is influenced by the deshielding region of the C=N bond.
H-6 (axial) ~2.5 (m)Less deshielded: < 2.5 ppm In the E-isomer, the axial proton at C-6 is in closer proximity to the deshielding zone of the nitrogen lone pair.
H-6 (equatorial) ~2.2 (m)Relatively unchangedThe equatorial proton at C-6 is further away from the direct influence of the oxime's anisotropic cone in both isomers.
OH Broad singlet, variableBroad singlet, variableThe chemical shift is highly dependent on concentration and solvent due to hydrogen bonding.

Note: The predicted values for the Z-isomer are based on established trends in the ¹H NMR spectra of α-substituted cyclohexanone oximes and the principles of magnetic anisotropy.

Definitive Assignment through 2D NMR: The Power of NOESY/ROESY

While the analysis of 1D ¹H NMR spectra provides strong evidence for isomer assignment, two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) offers unambiguous confirmation. These experiments detect through-space correlations between protons that are in close proximity (typically < 5 Å).

For the E/Z isomers of this compound, the key NOE correlations to observe are between the oxime hydroxyl proton and the protons on the cyclohexane ring.

  • In the (E)-isomer: A clear NOE correlation is expected between the OH proton and the axial proton at C-6 . This is because the hydroxyl group is oriented towards the C-6 position.

  • In the (Z)-isomer: A strong NOE correlation is predicted between the OH proton and the α-proton (H-2) and the methyl protons (2-CH₃) , as the hydroxyl group is directed towards the substituted carbon.

Caption: Key NOE correlations for E/Z isomer assignment.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from standard oximation procedures and is expected to yield a mixture of E and Z isomers.

Materials:

  • 2-Methylcyclohexanone

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate trihydrate (NaOAc·3H₂O)

  • Ethanol

  • Water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate trihydrate (1.5 equivalents) in a minimal amount of water.

  • Add a solution of 2-methylcyclohexanone (1.0 equivalent) in ethanol.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature and then place it in an ice bath.

  • Extract the product with diethyl ether (3 x volume of the reaction mixture).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product, which will be a mixture of E and Z isomers.

For separation of the isomers, column chromatography on silica gel using a gradient of ethyl acetate in hexanes is recommended.

¹H and 2D NOESY NMR Sample Preparation and Acquisition

Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified isomer (or the E/Z mixture) in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Filter the solution into a clean NMR tube.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher for better resolution.

  • Pulse Program: Standard single-pulse experiment.

  • Number of Scans: 16-32 scans for a good signal-to-noise ratio.

  • Relaxation Delay: 1-2 seconds.

2D NOESY Acquisition:

  • Pulse Program: Standard NOESY pulse sequence (e.g., noesyesgp).

  • Mixing Time: 500-800 ms is a good starting point for small molecules.

  • Number of Scans: 8-16 scans per increment.

  • Data Processing: Process the 2D data using appropriate software to visualize the cross-peaks.

G cluster_workflow Isomer Assignment Workflow Synthesis Synthesis of This compound Separation Isomer Separation (Column Chromatography) Synthesis->Separation NMR_Acquisition 1D ¹H and 2D NOESY NMR Acquisition Separation->NMR_Acquisition Data_Analysis Spectral Analysis: Chemical Shifts & NOEs NMR_Acquisition->Data_Analysis Assignment Unambiguous E/Z Isomer Assignment Data_Analysis->Assignment

Caption: Workflow for the synthesis and assignment of isomers.

Conclusion

The differentiation of the E and Z isomers of this compound is a tractable challenge when approached with a combination of 1D and 2D NMR techniques. The anisotropic effect of the oxime group provides the foundational principle for interpreting the distinct chemical shifts of the α-methyl and α-methine protons. While 1D ¹H NMR offers strong indicative evidence, the through-space correlations observed in a NOESY or ROESY experiment provide the definitive proof required for unambiguous stereochemical assignment. The experimental protocols outlined in this guide provide a practical framework for researchers to confidently synthesize and characterize these important chemical entities.

References

  • Abraham, R. J., et al. (2001). Conformational analysis: Part 37. A 13C and 1H NMR and theoretical investigation of the conformational equilibrium of 2‐methylcyclohexanone oxime and of its O‐methyl ether. Magnetic Resonance in Chemistry, 39(8), 471-480. [Link]

  • Hawkes, G. E., Herwig, K., & Roberts, J. D. (1974). Nuclear magnetic resonance spectroscopy. Carbon-13 chemical shifts of oximes. The Journal of Organic Chemistry, 39(8), 1017-1024. [Link]

  • Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2009). Tables of spectral data for structure determination of organic compounds. Springer Science & Business Media.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.

C=N Stretching Frequency in 2-Methylcyclohexanone Oxime: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the IR spectral characteristics of 2-methylcyclohexanone oxime, focusing on the diagnostic C=N stretching frequency. It is designed for researchers utilizing this compound as an intermediate in the synthesis of ε-caprolactam derivatives or conducting mechanistic studies on the Beckmann rearrangement.

Executive Summary: The Diagnostic Value of ν(C=N)

In the infrared spectrum of this compound, the C=N stretching vibration is the definitive diagnostic marker for successful oximation. It typically appears as a distinct, medium-to-strong intensity band in the 1640–1670 cm⁻¹ region.

This band serves as the primary "performance" metric when comparing the oxime against:

  • The Precursor (2-Methylcyclohexanone): Distinguished by the disappearance of the C=O stretch (~1715 cm⁻¹).

  • The Rearrangement Product (Lactam): Distinguished by the absence of Amide I/II doublets and N-H stretching patterns.

  • Structural Analogs: Differentiated by subtle frequency shifts induced by steric strain from the methyl substituent.

Spectral Characterization & Comparative Analysis

The Core Metric: C=N Stretching Frequency

The C=N bond in oximes exhibits a dipole moment significantly lower than the C=O bond of ketones but retains substantial double-bond character. For this compound, the methyl group at the


-position introduces steric strain that can slightly lower the frequency compared to the unsubstituted analog.
Comparative Spectral Data Table
CompoundFunctional GroupFrequency (ν, cm⁻¹)IntensityDiagnostic Notes
This compound C=N Stretch 1640 – 1670 Medium-Strong Sharp band; confirms imine formation.
O-H Stretch3150 – 3400BroadStrong H-bonding in solid state (dimers).
N-O Stretch930 – 960MediumUseful for fingerprinting.
2-Methylcyclohexanone (Precursor)C=O Stretch~1715StrongDisappears upon reaction completion.
Cyclohexanone Oxime (Analog)C=N Stretch~1669StrongBaseline frequency; slightly higher than 2-methyl derivative due to lack of steric strain.
Methyl-ε-Caprolactam (Product)Amide I (C=O)1650 – 1690StrongOverlaps with C=N, but distinguished by Amide II (~1550 cm⁻¹) and N-H stretch.
Isomerism: E vs. Z Differentiation

This compound exists as E (anti) and Z (syn) isomers. The position of the methyl group relative to the hydroxyl group influences the vibrational environment.

  • Steric Effect: In the Z-isomer, the hydroxyl group is syn to the methyl group, causing steric compression. This often results in a slight red shift (lower frequency) of the C=N band compared to the E-isomer.

  • H-Bonding: The E-isomer typically forms more stable cyclic dimers in the solid state (KBr pellet), leading to broader, more intense O-H bands and a stabilized C=N frequency.

Expert Insight: While IR can suggest isomer ratios, ¹H NMR is the gold standard for quantification. The chemical shift of the


-proton (methine H) is distinct: typically 

3.0–3.5 ppm for the E-isomer (deshielded by OH) vs.

2.5–2.8 ppm for the Z-isomer.

Experimental Protocols

Protocol A: Synthesis & Purification of this compound

Objective: To synthesize a pure isomeric mixture for spectral benchmarking.

Reagents:

  • 2-Methylcyclohexanone (10 mmol, 1.12 g)

  • Hydroxylamine hydrochloride (12 mmol, 0.83 g)

  • Sodium acetate (15 mmol, 1.23 g)

  • Ethanol (95%, 15 mL)

Workflow:

  • Dissolution: Dissolve hydroxylamine HCl and sodium acetate in 5 mL water.

  • Addition: Add the ketone dissolved in ethanol to the aqueous solution.

  • Reflux: Heat the mixture at 60°C for 45–60 minutes. Monitor by TLC (Mobile phase: 20% EtOAc/Hexane).

  • Work-up: Evaporate ethanol. Add 10 mL cold water. Cool in an ice bath to induce crystallization.

  • Purification: Filter the white solid. Recrystallize from aqueous ethanol to remove unreacted ketone.

  • Validation: Record IR spectrum (KBr pellet). Pass Criteria: Absence of 1715 cm⁻¹ peak; presence of 1640–1670 cm⁻¹ peak.

Protocol B: Monitoring Beckmann Rearrangement via IR

Objective: To track the conversion of oxime to lactam using the C=N stretch as a vanishing marker.

Workflow:

  • Baseline: Record IR of pure oxime (Time

    
    ). Note the intensity of the 1660 cm⁻¹ band.
    
  • Reaction: Treat oxime with Polyphosphoric Acid (PPA) or Thionyl Chloride (

    
    ) at 100°C.
    
  • Sampling: Take aliquots at 15-minute intervals. Neutralize and extract with

    
    .
    
  • Analysis:

    • Oxime Signal: Monitor decay of C=N (1660 cm⁻¹) and broad O-H (3200 cm⁻¹).

    • Lactam Signal: Monitor appearance of sharp N-H stretch (3200–3400 cm⁻¹) and Amide II band (~1550 cm⁻¹).

Visualization of Reaction Pathways & Spectral Logic

The following diagram illustrates the structural transformation and the corresponding shift in diagnostic IR frequencies.

OximePathways Ketone 2-Methylcyclohexanone (Precursor) ν(C=O): ~1715 cm⁻¹ Oxime_E Oxime (E-Isomer) (Target) ν(C=N): ~1665 cm⁻¹ Thermodynamically Stable Ketone->Oxime_E NH₂OH·HCl -H₂O Oxime_Z Oxime (Z-Isomer) (Target) ν(C=N): ~1655 cm⁻¹ Sterically Crowded Ketone->Oxime_Z Kinetic Control Lactam Methyl-ε-Caprolactam (Product) ν(C=O): ~1680 cm⁻¹ ν(N-H): ~3200 cm⁻¹ Oxime_E->Lactam Beckmann Rearr. (Anti-Migration) Oxime_Z->Lactam Beckmann Rearr. (Syn-Migration)

Figure 1: Reaction pathway showing the shift from Ketone (C=O) to Oxime (C=N) and finally to Lactam (Amide C=O), highlighting the frequency shifts used for monitoring.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard reference for IR frequency ranges).
  • NIST Chemistry WebBook. (2023). Cyclohexanone, 2-methyl-, oxime IR Spectrum. National Institute of Standards and Technology. Link

  • Gawinecki, R. (1988). Infrared spectra of some oximes. Spectroscopy Letters, 21(9), 869-878.
  • Organic Chemistry Portal. (2024). Beckmann Rearrangement. Link

  • BenchChem. (2025).[1] this compound Structure and Properties. Link(Note: Representative link for chemical property database).

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Methylcyclohexanone Oxime

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of analytical chemistry, particularly within pharmaceutical development and quality control, the unambiguous identification of chemical entities is paramount. Mass spectrometry (MS) stands as a cornerstone technique for molecular characterization, and a deep understanding of fragmentation patterns is crucial for confident structural elucidation. This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 2-methylcyclohexanone oxime, a molecule of interest in synthetic chemistry.

We will dissect the fragmentation pathways, compare its behavior to related cyclic oximes, and provide a robust experimental protocol for acquiring high-quality mass spectra. This guide is intended for researchers, scientists, and drug development professionals who rely on mass spectrometry for routine and investigative analysis.

Introduction: The Significance of Fragmentation in Structural Elucidation

Electron ionization mass spectrometry is a powerful technique that imparts significant energy to an analyte molecule, leading to its ionization and subsequent fragmentation. The resulting mass spectrum is a fingerprint of the molecule, with the various fragment ions providing clues to its structure. The fragmentation of cyclic ketones, a class to which 2-methylcyclohexanone belongs, is a well-studied area.[1] The introduction of an oxime functional group introduces additional, characteristic fragmentation pathways. Oximes are known to undergo specific rearrangements and cleavages, such as the loss of a hydroxyl radical.[2]

This guide will focus on how the interplay between the cyclohexyl ring, the methyl substituent, and the oxime functionality dictates the fragmentation cascade of this compound.

Deciphering the Fragmentation Pattern of this compound

The molecular formula of this compound is C₇H₁₃NO, with a molecular weight of 127.18 g/mol .[3] Under electron ionization, the molecule will form a molecular ion (M⁺•) at an m/z of 127. The subsequent fragmentation of this molecular ion is what provides structural information.

Key Fragmentation Pathways

Based on established principles of mass spectrometry for cyclic ketones and oximes, several key fragmentation pathways can be predicted for this compound.[4]

  • Alpha-Cleavage: The bonds adjacent to the C=N-OH group are susceptible to cleavage. This is a common fragmentation pathway for ketones and their derivatives.[4] For this compound, alpha-cleavage can result in the loss of a methyl radical (•CH₃) or an ethyl radical (•C₂H₅) from the ring.

  • Loss of Hydroxyl Radical (•OH): A characteristic fragmentation of oximes is the elimination of a hydroxyl radical from the molecular ion.[2]

  • Ring Opening and Subsequent Fragmentations: The cyclic structure can undergo ring-opening upon ionization, leading to a variety of linear fragment ions.

  • McLafferty-type Rearrangements: While less common in simple cyclic systems without a sufficiently long side chain, rearrangements involving hydrogen transfer can occur, leading to the formation of stable neutral molecules and radical cations.[5][6]

Proposed Fragmentation Mechanism

The following diagram illustrates the proposed major fragmentation pathways for this compound, leading to the experimentally observed major fragments.

fragmentation_pathway M [C₇H₁₃NO]⁺• m/z 127 (Molecular Ion) F1 [M - •CH₃]⁺ m/z 112 M->F1 - •CH₃ (α-cleavage) F2 [M - •OH]⁺ m/z 110 M->F2 - •OH F3 [C₅H₉N]⁺• m/z 83 M->F3 - C₂H₄ (ethylene) F4 [C₅H₈]⁺• m/z 68 F3->F4 - •CH₃ F5 [C₄H₇]⁺ m/z 55 F3->F5 - C₂H₄ F6 [C₃H₅]⁺ m/z 41 F5->F6 - CH₂

Caption: Proposed EI fragmentation pathway of this compound.

Comparative Analysis: The Influence of the Methyl Group

To understand the role of the 2-methyl group, it is instructive to compare the fragmentation of this compound with its unsubstituted counterpart, cyclohexanone oxime.

Fragment Ion (m/z)Proposed Structure/Loss for this compoundCorresponding Fragment in Cyclohexanone Oxime (m/z)Observations and Inferences
127Molecular Ion [C₇H₁₃NO]⁺•113 [C₆H₁₁NO]⁺•The 14 Da mass shift corresponds to the additional CH₂ group.
112[M - •CH₃]⁺-This fragment is a direct result of the methyl group and provides evidence for its presence.
110[M - •OH]⁺96 [M - •OH]⁺Loss of the hydroxyl radical is a common pathway for both compounds.
85[C₅H₉O]⁺ or [C₆H₁₃]⁺85A prominent peak in the spectrum of this compound, likely arising from a complex rearrangement. Its presence in both suggests a common core fragmentation.
83[C₅H₉N]⁺•69 [C₄H₇N]⁺•This fragment likely arises from ring cleavage and loss of a neutral molecule. The 14 Da shift indicates the retention of the methyl group in this fragment.
55[C₄H₇]⁺55A common fragment in cyclic systems, often attributed to a stable C₄H₇⁺ ion.[1]
41[C₃H₅]⁺41A common, small hydrocarbon fragment.

Table 1: Comparison of Major Fragment Ions.

The presence of the fragment at m/z 112 is a key differentiator for this compound, directly indicating the loss of a methyl group. The shift in the m/z of several other fragments by 14 Da further confirms the presence and influence of the methyl substituent on the fragmentation pattern.

Experimental Protocol: Acquiring a High-Fidelity Mass Spectrum

To obtain a reliable mass spectrum of this compound, a standardized analytical procedure is essential. The following protocol outlines the steps for analysis using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane).

  • Working Solution: Dilute the stock solution to a final concentration of 10-100 µg/mL for injection.

GC-MS Instrumentation and Parameters
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Injection Volume: 1 µL

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (split ratio 50:1)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • MS Ion Source: Electron Ionization (EI)

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Electron Energy: 70 eV[5]

  • Mass Range: m/z 35-350

  • Solvent Delay: 3 minutes

Data Acquisition and Analysis
  • Acquire the data using the instrument's software.

  • Integrate the chromatographic peak corresponding to this compound.

  • Generate the mass spectrum for the integrated peak.

  • Compare the obtained spectrum with a reference library (e.g., NIST) and the fragmentation pattern discussed in this guide for confirmation.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Stock Prepare 1 mg/mL Stock Solution Working Dilute to 10-100 µg/mL Working Solution Stock->Working Inject Inject 1 µL into GC-MS Working->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Analysis (m/z 35-350) Ionize->Detect Integrate Integrate Chromatographic Peak Detect->Integrate Generate Generate Mass Spectrum Integrate->Generate Compare Compare with Library and Guide Generate->Compare

Caption: Experimental workflow for GC-MS analysis of this compound.

Conclusion

The mass spectrometry fragmentation of this compound is a predictable process governed by the established principles of organic mass spectrometry. The key fragmentation pathways involve alpha-cleavage, loss of a hydroxyl radical, and ring-opening reactions. The presence of the 2-methyl group provides a distinct signature in the mass spectrum, most notably through the loss of a methyl radical to form a fragment at m/z 112. By comparing its fragmentation pattern to that of cyclohexanone oxime, the influence of this substituent becomes clear.

The provided experimental protocol offers a robust method for obtaining high-quality mass spectra, enabling confident identification and characterization of this compound. This guide serves as a valuable resource for scientists and researchers, empowering them to interpret mass spectral data with a higher degree of confidence and to design effective analytical strategies.

References

  • Aslam, S., Fatima, A., Mustafa, S., & Khan, M. (2024). Unexpected Dimerizations of Arylfurfural Oximes in their Mass Spectra. ResearchGate. Available at: [Link]

  • Laulhé, S., Bogdanov, B., M. Nantz, et al. (2012). Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement. Journal of Mass Spectrometry, 47(6), 739-750. Available at: [Link]

  • Linstrom, P.J., & Mallard, W.G. (Eds.). (n.d.). NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Available at: [Link]

  • Owens, K. G. (2016, September 15). Mass Spectrometry: Fragmentation Mechanisms. YouTube. Available at: [Link]

  • PubChem. (n.d.). 2-Methylcyclohexanone o-methyl oxime. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). Cyclohexanone, 2-methyl-, oxime. National Center for Biotechnology Information. Available at: [Link]

  • Yadav, L. D. S. (2018). Organic Spectroscopy. Springer.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

Sources

A Guide to the Structural Elucidation of 2-Methylcyclohexanone Oxime: A Comparative Analysis of Analytical Techniques

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Stereoisomerism and the Need for Definitive Structural Data

2-Methylcyclohexanone oxime, a derivative of cyclohexanone, presents a fascinating case study in stereoisomerism. The presence of a chiral center at the 2-position and the potential for E/Z isomerism around the C=N bond necessitates a robust analytical approach for unambiguous characterization. Such precise structural information is critical for researchers in fields ranging from synthetic chemistry to drug development, where stereochemistry can profoundly influence a molecule's biological activity and physical properties.

This guide addresses a notable gap in the existing scientific literature: the absence of publicly available single-crystal X-ray diffraction data for this compound. While other analytical techniques provide valuable insights, X-ray crystallography remains the gold standard for the definitive determination of a molecule's three-dimensional structure. Here, we present a comparative analysis of various analytical techniques for the characterization of this compound. Furthermore, we provide a detailed experimental workflow for the synthesis, crystallization, and subsequent X-ray crystallographic analysis of this compound, with the aim of empowering researchers to generate this much-needed data.

Comparative Analysis of Analytical Techniques

The structural characterization of this compound can be approached using several analytical techniques, each providing unique and complementary information.

Technique Information Provided Sample Requirements Limitations for this compound
Single-Crystal X-ray Diffraction (SCXRD) - Unambiguous 3D molecular structure- Precise bond lengths and angles- Confirmation of E/Z isomerism- Determination of the cyclohexyl ring conformation- Analysis of intermolecular interactions (e.g., hydrogen bonding)High-quality single crystal (typically 0.1-0.5 mm)No publicly available data. Requires successful crystallization.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) - Connectivity of atoms- Information on the chemical environment of each nucleus- Diastereotopic proton relationships- Can distinguish between isomers5-10 mg dissolved in a suitable deuterated solventIndirectly infers 3D structure. Peak overlap can complicate spectral interpretation.
Mass Spectrometry (MS) - Molecular weight determination- Elemental composition (with high-resolution MS)- Fragmentation patterns for structural confirmationSmall amount of sample (µg to ng)Does not provide information on stereochemistry.
Infrared (IR) Spectroscopy - Identification of functional groups (e.g., O-H, C=N, N-O)Small amount of sample (solid or liquid)Provides limited information on the overall molecular structure and no information on stereochemistry.

While NMR and MS can confirm the identity and connectivity of this compound[1][2], and IR spectroscopy can identify its key functional groups[3][4], only SCXRD can provide a definitive, high-resolution 3D structure. The crystal structure of the related compound, 2-aminocyclohexanone oxime hydrochloride, demonstrates the power of this technique in elucidating conformation and intermolecular interactions[5].

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a condensation reaction between 2-methylcyclohexanone and hydroxylamine.

Step 1: Synthesis of 2-Methylcyclohexanone (Optional, if starting from cyclohexanone)

For researchers starting with cyclohexanone, 2-methylcyclohexanone can be synthesized via enolate alkylation[6].

  • Enolate Formation: To a solution of cyclohexanone in a suitable aprotic solvent (e.g., tetrahydrofuran) at low temperature (-78 °C), add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) to deprotonate the α-carbon and form the lithium enolate.

  • Alkylation: Add methyl iodide (CH₃I) to the enolate solution. The enolate will act as a nucleophile, attacking the methyl iodide to form 2-methylcyclohexanone.

  • Workup and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and purify by distillation or column chromatography.

Step 2: Oximation of 2-Methylcyclohexanone [7]

  • Preparation of Hydroxylamine Solution: In a round-bottom flask, dissolve hydroxylamine hydrochloride in water. To this solution, add a stoichiometric amount of a base, such as sodium hydroxide, to generate the free hydroxylamine.

  • Reaction: Add 2-methylcyclohexanone to the hydroxylamine solution. The reaction mixture is then typically heated to reflux to drive the condensation reaction to completion.

  • Isolation and Purification: Upon cooling, the this compound may precipitate out of the solution. The solid product can be collected by vacuum filtration and washed with cold water. Further purification can be achieved by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water).

Crystallization of this compound for SCXRD

Obtaining high-quality single crystals is often the most challenging step in an X-ray crystallographic analysis. Several techniques can be employed, and a systematic screening of conditions is recommended[8][9].

1. Slow Evaporation:

  • Principle: A saturated solution of the compound is allowed to slowly evaporate, leading to a gradual increase in concentration and, eventually, crystallization.

  • Procedure:

    • Prepare a saturated solution of purified this compound in a suitable solvent (e.g., ethanol, isopropanol, or ethyl acetate) at room temperature.

    • Filter the solution to remove any particulate matter.

    • Transfer the solution to a clean vial and cover it with a cap that has a small hole or with parafilm punctured with a needle to allow for slow evaporation.

    • Store the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

2. Vapor Diffusion:

  • Principle: A concentrated solution of the compound is allowed to equilibrate with a vapor of an anti-solvent (a solvent in which the compound is poorly soluble). The anti-solvent vapor diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Procedure:

    • Place a small vial containing a concentrated solution of this compound in a good solvent (e.g., dichloromethane) inside a larger, sealed jar.

    • Add a layer of an anti-solvent (e.g., hexane) to the bottom of the larger jar.

    • Seal the jar and allow it to stand undisturbed. The anti-solvent will slowly diffuse into the inner vial, promoting crystal growth.

3. Slow Cooling:

  • Principle: The solubility of most compounds increases with temperature. By preparing a saturated solution at an elevated temperature and allowing it to cool slowly, the solubility decreases, leading to crystallization.

  • Procedure:

    • Prepare a saturated solution of the oxime in a suitable solvent at an elevated temperature (below the solvent's boiling point).

    • Insulate the container (e.g., by placing it in a Dewar flask filled with warm water) to ensure slow cooling to room temperature.

Hypothetical Workflow for X-ray Data Collection and Structure Solution

Once suitable single crystals are obtained, the following workflow is typically employed for structure determination[10][11][12].

workflow cluster_experiment Experimental Setup cluster_analysis Data Analysis crystal_selection Crystal Selection & Mounting data_collection X-ray Data Collection crystal_selection->data_collection On Diffractometer data_reduction Data Reduction & Integration data_collection->data_reduction Raw Diffraction Data structure_solution Structure Solution data_reduction->structure_solution Processed Data structure_refinement Structure Refinement structure_solution->structure_refinement Initial Model validation Structure Validation structure_refinement->validation Refined Structure

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Conclusion

The definitive structural elucidation of this compound remains an open yet crucial task for the scientific community. While spectroscopic methods provide essential pieces of the structural puzzle, they cannot replace the unambiguous three-dimensional information afforded by single-crystal X-ray diffraction. This guide has provided a comparative overview of the relevant analytical techniques and, more importantly, a detailed experimental roadmap for the synthesis, crystallization, and subsequent X-ray analysis of this compound. By following these protocols, researchers are well-equipped to obtain high-quality single crystals and ultimately contribute the missing crystallographic data to the scientific record, thereby resolving the stereochemical ambiguities of this compound.

References

Sources

Regiocontrol in the Beckmann Rearrangement: Methyl vs. Methylene Migration

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereoelectronic Dilemma

In the synthesis of complex amides and lactams—critical pharmacophores in drugs like Paracetamol and various ACE inhibitors—the Beckmann rearrangement serves as a pivotal transformation. However, for unsymmetrical ketones possessing both a methyl and a methylene group (e.g., 2-butanone, acetophenone derivatives), the reaction presents a fundamental regiochemical challenge.

Which group migrates?

Unlike the Baeyer-Villiger oxidation, where migratory aptitude is dictated almost exclusively by the electronic ability to stabilize a positive charge (


), the Beckmann rearrangement is primarily stereospecific . The group anti-periplanar  to the leaving hydroxyl group migrates.[1]

Therefore, the "migratory aptitude" of Methyl vs. Methylene is not a static property but a dynamic outcome of two competing factors:

  • Thermodynamic Control: The

    
     ratio of the starting oxime (governed by steric bulk).
    
  • Kinetic Control: The rate of rearrangement for each isomer (governed by electronic stabilization).

This guide dissects these variables to provide a predictable framework for regiocontrol.

Mechanistic Principles

To control the product distribution, one must understand the interplay between the oxime's geometry and the reaction conditions.

The Concerted Anti-Migration Rule

The classic mechanism involves the protonation (or activation) of the oxime hydroxyl, followed by a concerted [1,2]-sigmatropic shift. The migrating carbon group (


) must be anti-periplanar to the leaving group (

).[1][2]
  • If the oxime is geometrically pure and conditions are mild: The reaction is 100% stereospecific.

  • If the oxime is a mixture or conditions are acidic:

    
     isomerization occurs, allowing the system to funnel through the lower-energy transition state.
    
Visualization: The Isomerization-Migration Manifold

Beckmann_Mechanism Ketone Unsymmetrical Ketone (R-CO-Me) Oxime_E (E)-Oxime (OH anti to R) Ketone->Oxime_E NH2OH (Steric Control) Oxime_Z (Z)-Oxime (OH anti to Me) Ketone->Oxime_Z Minor Oxime_E->Oxime_Z H+ / Heat (Isomerization) TS_E TS (R migrates) Stabilized by R Oxime_E->TS_E Fast TS_Z TS (Me migrates) Less Stabilized Oxime_Z->TS_Z Slow Amide_R N-Substituted Acetamide (Major Product) TS_E->Amide_R Amide_Me N-Methyl Amide (Minor Product) TS_Z->Amide_Me

Caption: The interplay between oxime geometry and migration. Under equilibrating conditions, the pathway utilizing the more electron-rich migrating group (R) is favored.

Comparative Analysis: Methyl vs. Methylene

When comparing a Methyl group (


) against a Methylene group (

), experimental data reveals a distinct hierarchy driven by both steric and electronic factors.
Intrinsic Migratory Aptitude

If equilibration is allowed (e.g., using Polyphosphoric Acid at high temperature), the "Intrinsic Aptitude" determines the product ratio. This aptitude correlates with the group's ability to stabilize the partial positive charge developing in the transition state.[1]

Group TypeElectronic CharacterRelative Aptitude (vs Methyl)
Methyl Electron-poor, minimal hyperconjugation1.0 (Reference)
Primary Alkyl (Ethyl, Pentyl)Slight inductive (+I) effect1.7 – 2.0
Secondary Alkyl (Cyclohexyl)Strong hyperconjugation> 10
Benzyl Resonance stabilizationHigh (Variable)
Phenyl Resonance participation (Phenonium ion)Very High
Steric Control of Oxime Formation

The regioselectivity is often determined before the rearrangement begins. During oxime formation:

  • The hydroxyl group (

    
    ) prefers to be anti  to the sterically larger group to avoid syn-repulsion.
    
  • Methylene is sterically larger than Methyl .

  • Result: The major oxime isomer places the

    
     anti to the Methylene.
    
  • Consequence: Upon rearrangement, the Methylene group migrates .[2]

Case Study Data

The following table summarizes experimental product ratios for the rearrangement of methyl ketones (


) under acidic conditions.
Substrate (

)
ConditionsMajor Product (Migrating Group)Ratio (

migration :

migration)
Ref
n-Hexyl (Methylene)PPA, 100°CN-Hexylacetamide1.7 : 1 [1]
Cyclohexyl (Methine)

N-Cyclohexylacetamide16 : 1 [2]
Phenyl (Aryl)

, Ether
Acetanilide> 95 : 5 [3]
t-Butyl

Fragmentation (Beckmann Fragmentation)N/A[4]

Key Insight: While primary methylene groups show a modest preference (~2:1) over methyl, secondary alkyl groups (methines) show a decisive preference due to the combined synergy of sterics (oxime formation) and electronics (migration rate).

Experimental Protocols

To achieve high regioselectivity, the choice of catalyst is paramount.

Protocol A: Thermodynamic Control (Acid Catalysis)

Best for: Substrates where the larger group is significantly more electron-rich (e.g., Aryl or Sec-Alkyl vs Methyl).

Reagents: Polyphosphoric Acid (PPA) or Methanesulfonic Acid. Mechanism: Promotes


 isomerization; product distribution reflects intrinsic stability.[1]
  • Mixing: Dissolve the ketone (10 mmol) in PPA (10 g).

  • Heating: Heat to 100–120°C for 1–2 hours. Note: Monitor by TLC; high heat ensures isomerization.

  • Quenching: Pour the reaction mixture over crushed ice (50 g) with vigorous stirring.

  • Neutralization: Adjust pH to 7–8 using saturated

    
     or 
    
    
    
    .
  • Extraction: Extract with Ethyl Acetate (

    
     mL).
    
  • Analysis: Determine ratio via

    
    -NMR (integrate N-Me singlet vs N-CH2 signals).
    
Protocol B: Kinetic Control (Non-Acidic Activation)

Best for: Preserving the initial oxime geometry to force a specific migration (if the oxime can be separated).

Reagents: Cyanuric Chloride (TCT) and


 in Acetonitrile.
Mechanism:  Activates 

without protonation; strictly stereospecific.
  • Oxime Preparation: Synthesize oxime and separate isomers via column chromatography if possible.

  • Activation: To a solution of Oxime (1.0 eq) in dry

    
    , add TCT (0.3 eq) and 
    
    
    
    (0.1 eq).
  • Reaction: Reflux at 80°C for 1 hour.

  • Workup: Filter off solids, evaporate solvent, and recrystallize.

  • Result: Retention of configuration (e.g., pure

    
    -oxime yields exclusively the amide from anti-migration).
    

Decision Framework for Researchers

Use this logic flow to predict or design your synthesis:

Decision_Tree Start Start: Methyl Alkyl Ketone Is_Alkyl_Sec Is Alkyl Group Secondary or Aryl? Start->Is_Alkyl_Sec Is_Alkyl_Pri Is Alkyl Group Primary (Methylene)? Is_Alkyl_Sec->Is_Alkyl_Pri No Sec_Path High Selectivity Expected (>10:1 favoring Alkyl migration) Is_Alkyl_Sec->Sec_Path Yes Pri_Path Moderate Selectivity (~2:1 favoring Methylene) Is_Alkyl_Pri->Pri_Path Yes Action_Sec Use Standard Acid Conditions (H2SO4/PPA) Sec_Path->Action_Sec Action_Pri Requires Isomer Separation for >95% purity OR Accept Mixture Pri_Path->Action_Pri

Caption: Strategic decision tree for predicting regioselectivity based on substrate structure.

References

  • BenchChem Technical Support. (2025).[1] Unraveling Alkyl Group Mobility in the Beckmann Rearrangement: A Comparative Guide. BenchChem. Link

  • RSC Publishing. (1970). Kinetics and mechanism of the Beckmann rearrangement of acetophenone oximes in sulphuric acid. Journal of the Chemical Society B. Link

  • Chemistry LibreTexts. (2023). Beckmann Rearrangement - Mechanisms and Applications. LibreTexts. Link

  • National Institutes of Health (NIH). (2008). Migratory aptitudes in rearrangements of destabilized vinyl cations. PMC PubMed Central. Link

  • Master Organic Chemistry. (2019). The Beckmann Rearrangement: Mechanism and Regioselectivity. MasterOrganicChemistry. Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.